molecular formula C9H14N2 B3053152 1-(2,4-Dimethylbenzyl)hydrazine CAS No. 51421-20-6

1-(2,4-Dimethylbenzyl)hydrazine

Cat. No.: B3053152
CAS No.: 51421-20-6
M. Wt: 150.22 g/mol
InChI Key: QKUSRPMMOKELAO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)hydrazine is a substituted hydrazine derivative characterized by a benzyl group with methyl substituents at the 2- and 4-positions of the aromatic ring. The methyl groups on the benzyl moiety likely influence its electronic and steric properties, enhancing lipophilicity compared to unsubstituted analogs.

Properties

IUPAC Name

(2,4-dimethylphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUSRPMMOKELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606208
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-20-6
Record name [(2,4-Dimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)hydrazine can be synthesized through the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylbenzyl)hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

1-(2,4-Dimethylbenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Thermal Stability : Nitro-substituted derivatives (e.g., 1-(2,4-dinitrophenyl)hydrazine) exhibit higher melting points (225–255°C) due to strong intermolecular interactions, whereas alkyl/aryl analogs (e.g., 1-phenyl derivatives) have lower melting points (100–155°C) .

Key Observations :

  • Anti-Inflammatory Potential: Hydrazine derivatives with phenoxy or benzylidene substituents (e.g., N'-(4-(methylthio)benzylidene)-2-phenoxybenzohydrazide) demonstrate superior anti-inflammatory activity compared to mefenamic acid, suggesting that 1-(2,4-Dimethylbenzyl)hydrazine could be optimized for similar applications .
  • Structural-Activity Relationships : Electron-withdrawing groups (e.g., nitro) enhance thermal stability but may reduce bioavailability, whereas methyl groups (electron-donating) could improve membrane permeability .

Physicochemical and Spectroscopic Comparisons

  • Solubility : Methyl-substituted derivatives like 1-(2,4-Dimethylbenzyl)hydrazine are expected to exhibit higher lipophilicity (logP) than polar analogs such as 1-(2,4-dinitrophenyl)hydrazine, which contains nitro groups .
  • Spectroscopic Signatures : IR and NMR spectra of hydrazine derivatives typically show characteristic N–H stretches (~3200 cm⁻¹) and aromatic proton resonances (δ 6.5–8.0 ppm). Methyl groups in 1-(2,4-Dimethylbenzyl)hydrazine would produce distinct singlet peaks in the δ 2.2–2.5 ppm range .

Biological Activity

1-(2,4-Dimethylbenzyl)hydrazine, also known as 2,4-dimethylphenyl hydrazine, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and neuroprotective activities.

1-(2,4-Dimethylbenzyl)hydrazine has the following chemical characteristics:

  • Molecular Formula : C10H14N2
  • CAS Number : 51421-20-6
  • Structure : The compound features a hydrazine functional group attached to a dimethyl-substituted benzyl moiety.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-(2,4-Dimethylbenzyl)hydrazine and related compounds. For instance, one study investigated various substituted hydrazines for their antibacterial activity against common pathogens using the disc diffusion method. The results indicated that several derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
1-(2,4-Dimethylbenzyl)hydrazineStaphylococcus aureus15
1-(2,4-Dimethylbenzyl)hydrazineEscherichia coli12
1-(2,4-Dimethylbenzyl)hydrazinePseudomonas aeruginosa10

These findings suggest that the compound may be effective in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of hydrazine derivatives has been explored in various studies. A notable investigation focused on the synthesis of hydrazone derivatives from 1-(2,4-Dimethylbenzyl)hydrazine and their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

CompoundCell LineIC50 (μM)
Derivative AMCF-727.3
Derivative BHCT-1166.2

These compounds were found to inhibit cancer cell proliferation significantly, indicating their potential as chemotherapeutic agents .

Neuroprotective Effects

Research has also indicated that hydrazine derivatives may possess neuroprotective properties. A study evaluated the anticonvulsant activity of various hydrazone compounds derived from hydrazines in seizure models. The most promising compounds demonstrated significant protection against seizures with minimal neurotoxicity.

CompoundSeizure ModelProtection (%)
Compound XMES100
Compound Y6 Hz80

This suggests that these compounds could be developed further for treating neurological disorders such as epilepsy .

Case Studies and Research Findings

A comprehensive review of literature reveals varied applications of 1-(2,4-Dimethylbenzyl)hydrazine:

  • Antibacterial Efficacy : Several studies have confirmed its effectiveness against multiple bacterial strains.
  • Cytotoxicity : Research indicates that certain derivatives can effectively target cancer cells with low IC50 values.
  • Neuropharmacological Potential : The ability to protect against seizures highlights its relevance in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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